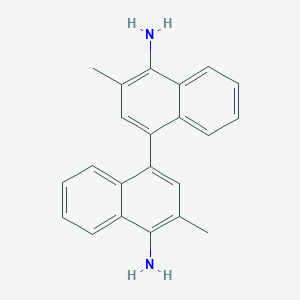

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

Description

Properties

IUPAC Name |

4-(4-amino-3-methylnaphthalen-1-yl)-2-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-13-11-19(15-7-3-5-9-17(15)21(13)23)20-12-14(2)22(24)18-10-6-4-8-16(18)20/h3-12H,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEGMIZQLGXBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157019 | |

| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-48-2 | |

| Record name | 3,3′-Dimethyl[1,1′-binaphthalene]-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethyl[1,1'-binaphthalene]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine, a chiral diamine with significant potential in asymmetric catalysis and materials science. This document details plausible synthetic routes, experimental protocols, and relevant data, compiled from established chemical literature.

Introduction

This compound is a C2-symmetric chiral binaphthyl derivative. The axial chirality arising from hindered rotation around the C1-C1' bond, combined with the presence of coordinating amino groups and stereodirecting methyl groups, makes this molecule a highly attractive ligand for asymmetric catalysis and a valuable building block for chiral polymers and functional materials. This guide outlines a feasible multi-step synthesis for this target molecule, focusing on a logical and experimentally supported approach.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound commences with a suitably substituted naphthalene precursor, followed by a key Ullmann coupling step to construct the binaphthyl core, and concludes with the reduction of nitro groups to the desired diamines.

The overall synthetic workflow can be visualized as follows:

This multi-step approach allows for the strategic introduction of the required functional groups and the construction of the challenging binaphthyl framework.

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the proposed synthetic pathway. The protocols are based on established methodologies for similar substrates and may require optimization for the specific target molecule.

Step 1: Nitration of 1-Halo-3-methylnaphthalene

The first step involves the regioselective nitration of a 1-halo-3-methylnaphthalene at the C4 position. The directing effects of the methyl and halo substituents are crucial for achieving the desired isomer.

Reaction Scheme:

Illustrative Protocol (adapted from the nitration of naphthalene):

-

To a stirred solution of 1-halo-3-methylnaphthalene in a suitable solvent such as dichloromethane or acetic anhydride, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred at this temperature for a specified period until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched by pouring it into ice-water.

-

The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 1-halo-3-methyl-4-nitronaphthalene.

Quantitative Data (Hypothetical):

| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 1-Bromo-3-methylnaphthalene | 1.0 | 221.10 | (To be determined) |

| Nitric Acid (70%) | 1.1 | 63.01 | (To be determined) |

| Sulfuric Acid (98%) | 1.1 | 98.08 | (To be determined) |

| Product | 266.09 | ||

| Yield | (To be optimized) |

Step 2: Ullmann Coupling of 1-Halo-3-methyl-4-nitronaphthalene

The cornerstone of this synthesis is the Ullmann coupling of two molecules of 1-halo-3-methyl-4-nitronaphthalene to form the C1-C1' bond of the binaphthyl system. This reaction is typically mediated by copper.[1][2][3]

Reaction Scheme:

Illustrative Protocol:

-

A mixture of 1-halo-3-methyl-4-nitronaphthalene and activated copper powder (or a copper salt) in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene is heated to a high temperature (typically 150-210 °C).[3]

-

The reaction is stirred at this temperature for several hours until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is filtered to remove the copper salts.

-

The filtrate is diluted with a suitable organic solvent and washed with water and brine to remove the DMF.

-

The organic layer is dried and concentrated.

-

The crude 3,3'-dimethyl-4,4'-dinitro-1,1'-binaphthyl is purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 1-Bromo-3-methyl-4-nitronaphthalene | 1.0 | 266.09 | (To be determined) |

| Copper Powder | 2.0 | 63.55 | (To be determined) |

| Product | 374.36 | ||

| Yield | (To be optimized) |

Step 3: Reduction of 3,3'-Dimethyl-4,4'-dinitro-1,1'-binaphthyl

The final step is the reduction of the two nitro groups to amino groups to yield the target molecule. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.[4]

Reaction Scheme:

Illustrative Protocol:

-

To a solution of 3,3'-dimethyl-4,4'-dinitro-1,1'-binaphthyl in a solvent such as ethanol or ethyl acetate, an excess of tin(II) chloride dihydrate (SnCl2·2H2O) is added.

-

Concentrated hydrochloric acid is then added dropwise with stirring, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and the pH is adjusted to be basic (e.g., with a concentrated solution of NaOH or NaHCO3) to precipitate the tin salts.

-

The mixture is then filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Quantitative Data (Hypothetical):

| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 3,3'-Dimethyl-4,4'-dinitro-1,1'-binaphthyl | 1.0 | 374.36 | (To be determined) |

| SnCl2·2H2O | 6.0 | 225.63 | (To be determined) |

| Concentrated HCl | Excess | 36.46 | (To be determined) |

| Product | 314.41 | ||

| Yield | (To be optimized) |

Logical Relationships in the Synthesis

The key transformations and their relationship in the overall synthesis are depicted in the following diagram.

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The proposed pathway, centered around a key Ullmann coupling reaction, provides a robust framework for accessing this valuable chiral molecule. The detailed protocols, while requiring optimization, are based on well-established chemical principles and offer a solid starting point for researchers in the field. The successful synthesis of this diamine will undoubtedly open new avenues for its application in asymmetric synthesis and the development of novel chiral materials.

References

Physical and chemical properties of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine is a chiral organic compound belonging to the class of binaphthyl diamines. These molecules are characterized by a stereogenic axis arising from restricted rotation around the C1-C1' bond connecting the two naphthalene rings. This axial chirality, coupled with the presence of two amino groups, makes this class of compounds highly valuable as chiral ligands and organocatalysts in asymmetric synthesis. The strategic placement of methyl groups at the 3 and 3' positions can influence the steric and electronic properties of the ligand, potentially enhancing enantioselectivity in catalytic reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the applications of this compound, with a focus on its relevance to drug development and scientific research.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀N₂ | |

| Molecular Weight | 312.41 g/mol | [1] |

| CAS Number | 13138-48-2 | |

| Appearance | Off-white to light brown crystalline powder | General observation for similar compounds |

| Melting Point | 232 °C | [2] |

| Density | 1.201 g/cm³ | [2] |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Inferred from synthesis protocols of similar compounds[3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene rings, two distinct singlets for the methyl groups, and signals for the amine protons. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | Resonances for the aromatic carbons of the naphthalene core and the methyl carbons. The number of signals will reflect the C₂ symmetry of the molecule. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching from the aromatic and methyl groups, and C=C stretching from the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 312.41). |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of the target molecule can be envisioned through the oxidative coupling of a corresponding aminonaphthalene precursor.

Step 1: Synthesis of a Suitable Precursor (Illustrative)

The synthesis would likely start from a commercially available or synthesized substituted aminonaphthalene.

Step 2: Oxidative Coupling

A solution of the appropriate 3-methyl-4-aminonaphthalene derivative would be subjected to oxidative coupling using a suitable reagent, such as iron(III) chloride or a copper(II) salt, to form the binaphthyl linkage.

Step 3: Purification

The crude product would be purified using standard laboratory techniques.

-

Extraction: The reaction mixture is typically worked up by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine.

-

Chromatography: Column chromatography on silica gel is a common method for separating the desired product from any unreacted starting material and side products. A gradient of ethyl acetate in hexanes is often employed as the eluent.

-

Recrystallization: The final purification is often achieved by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the product as a crystalline solid.

Characterization:

The purified product would be characterized by standard analytical techniques to confirm its identity and purity, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point would also be determined.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Applications in Asymmetric Synthesis and Drug Development

The primary application of this compound and its derivatives is as chiral ligands in asymmetric catalysis. The C₂-symmetric binaphthyl backbone provides a well-defined and rigid chiral environment around a metal center, which is crucial for achieving high enantioselectivity in chemical reactions.[5]

This capability is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. The use of chiral ligands allows for the synthesis of single enantiomers of drug molecules, which can lead to improved therapeutic efficacy and reduced side effects.

The logical relationship in the development and application of such chiral ligands is illustrated below.

Caption: The role of chiral diamines in the synthesis of enantiomerically pure compounds.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature detailing the interaction of this compound with any particular biological signaling pathways. Its primary role in a biological context is indirect, as a tool for the synthesis of biologically active molecules.

However, some studies on related binaphthyl diamine structures have explored their potential biological activities. For instance, certain naphthalimide-diamine conjugates have been investigated for their antitumor properties and interactions with DNA.[6][7] While these findings are for different molecular scaffolds, they suggest that the binaphthyl diamine framework could be explored for direct biological applications in the future.

The significance of chiral ligands like this compound in drug development is in enabling the production of enantiomerically pure drugs. A specific enantiomer of a drug may interact selectively with a biological target (e.g., a receptor or enzyme) to elicit a therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects.

Caption: How chiral synthesis leads to drugs that interact specifically with biological targets.

Conclusion

This compound is a valuable chiral building block with significant potential in the field of asymmetric catalysis. Its rigid, C₂-symmetric structure makes it an excellent candidate for the development of highly effective chiral ligands for the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, this and similar molecules are enabling tools for the efficient production of single-enantiomer active pharmaceutical ingredients, which is a critical aspect of modern medicine. While direct biological applications of this specific compound are not yet reported, the broader class of binaphthyl diamines continues to be an active area of research, with potential for new discoveries in both catalysis and medicinal chemistry.

References

- 1. (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | C22H20N2 | CID 11045208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. myuchem.com [myuchem.com]

- 6. Study on the synthesis, biological activity and spectroscopy of naphthalimide-diamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine CAS number 13138-48-2

An In-depth Technical Guide to 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine (CAS 13138-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, CAS number 13138-48-2, also widely known as 3,3'-Dimethylnaphthidine. It details the compound's chemical and physical properties, established applications in analytical chemistry, and explores the broader context of its structural class—binaphthyl diamines—in asymmetric catalysis and drug discovery. While specific biological data for this exact compound is limited, this guide presents relevant findings on structurally related molecules to highlight potential avenues for research and development. Detailed tables, representative experimental protocols, and workflow diagrams are provided to serve as a practical resource for laboratory and development settings.

Core Chemical and Physical Properties

This compound is a polycyclic aromatic diamine. Its key physical and chemical properties are summarized below, compiled from various suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 13138-48-2 | [1][2][3] |

| Molecular Formula | C₂₂H₂₀N₂ | [1][2][4] |

| Molecular Weight | 312.41 g/mol | [2][4] |

| Melting Point | 232 °C | [2][4] |

| Boiling Point | 479.3 ± 40.0 °C (Predicted) | [2][4] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Flash Point | 292.7 °C | [2] |

| Appearance | White to Gray to Brown powder/crystal | [4] |

| Water Solubility | Slightly soluble | [4] |

| pKa | 4.79 ± 0.10 (Predicted) | [4] |

| Purity (Typical) | ≥ 95% - 98% | [5][6] |

| Synonyms | 3,3'-Dimethylnaphthidine, 4,4'-Diamino-3,3'-dimethyl-1,1'-binaphthyl | [2][4][6] |

Synthesis and Purification Protocols

Representative Experimental Protocol: Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine

This two-step procedure involves the formation of a bis-carbamate intermediate, followed by its reduction.

Step A: Synthesis of (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester [7][8]

-

A flame-dried 500-mL two-necked, round-bottomed flask is charged with (R)-(+)-1,1'-binaphthyl-2,2'-diamine (5.29 g, 18.6 mmol) and anhydrous dichloromethane (160 mL) under an argon atmosphere.[7][8]

-

Pyridine (12.0 mL, 148.8 mmol, 8.0 equiv) is added dropwise.[7][8]

-

The resulting yellow solution is cooled to 4 °C in an ice bath.[7][8]

-

Freshly distilled ethyl chloroformate (3.91 mL, 40.92 mmol, 2.2 equiv) is added dropwise over 10 minutes, and the mixture is stirred in the ice bath for 1 hour.[7][8]

-

The flask is removed from the ice bath and stirred for an additional 30 minutes at 22 °C.[7][8]

-

The reaction is quenched by the addition of a 2.0 M aqueous solution of KOH (100 mL). The biphasic mixture is stirred for 20 minutes.[7][8]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).[7][8]

-

The combined organic extracts are washed with 1 M HCl (2 x 150 mL) and brine (1 x 150 mL), then dried over anhydrous MgSO₄.[7][8]

-

The solvent is removed by rotary evaporation to afford the bis-carbamate product as a white foam.[7][8]

Step B: Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine [7][8]

-

An oven-dried 500-mL two-necked, round-bottomed flask under argon is placed in an ice bath and charged with anhydrous THF (75 mL).[8]

-

Lithium aluminum hydride (LiAlH₄) (2.82 g, 74.4 mmol, 4.0 equiv) is added portion-wise at 0 °C.

-

A solution of the bis-carbamate from Step A (7.79 g, 18.6 mmol) in anhydrous THF (100 mL) is added dropwise over 30 minutes to the LiAlH₄ suspension.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 24 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential, dropwise addition of H₂O (2.8 mL), 15% aq. NaOH (2.8 mL), and H₂O (8.4 mL). Caution: This process is highly exothermic and produces H₂ gas.[7]

-

The resulting suspension is filtered, and the filter cake is washed with ethyl acetate.[8]

-

The filtrate is dried with Na₂SO₄, filtered, and concentrated under vacuum to yield the final (R)-N,N'-dimethyl-1,1'-binaphthyldiamine product as a yellow foam.[8]

Caption: Representative synthesis workflow for an N,N'-dimethylated binaphthyl diamine.

Purification

The target compound, 3,3'-Dimethylnaphthidine, can be purified by recrystallization from ethanol or petroleum ether (boiling range 60-80 °C).[4]

Known and Potential Applications

Analytical Chemistry

The primary established application of 3,3'-Dimethylnaphthidine is in analytical chemistry as an indicator.

-

Redox Indicator: It serves as a redox indicator in various titrations.[2][9]

-

Metal Indicator: It is used as a metal indicator, for example, in the titration of aluminum with EDTA and for the determination of vanadium.[4]

-

Chlorine and Bromate Detection: It is employed in the colorimetric determination of chlorine and bromate in water.[5][10] In this application, the colorless compound reacts with chlorine to form a distinct orange-red complex, allowing for photometric quantification.[6]

Asymmetric Catalysis

The binaphthyl diamine (BINAM) scaffold is a cornerstone of modern asymmetric catalysis.[11] Although specific catalytic applications for the 3,3'-dimethyl substituted version are not detailed in the search results, its structural backbone is highly relevant. These C₂-symmetric, chiral diamines are used as ligands to form metallic complexes that catalyze enantioselective reactions, which are critical in producing single-enantiomer pharmaceuticals and fine chemicals.[12][13]

Caption: General principle of asymmetric catalysis using a chiral ligand.

Biological Activity and Relevance in Drug Development

While no specific biological activity or drug development studies have been published for CAS 13138-48-2, the biological properties of its parent scaffold and related diamine derivatives provide critical insights for researchers. The dimethylamine functional group itself is a common pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of activities including antimicrobial, anticancer, and analgesic properties.[14][15]

Cytotoxicity of the (R)-BINAM Scaffold

Recent studies have revealed that the parent compound, (R)-[1,1'-binaphthalene]-2,2'-diamine ((R)-BINAM), is a moderately potent spindle poison.[13] This activity is enantioselective, as the (S)-BINAM enantiomer was found to be inactive.[13] This discovery positions the BINAM scaffold as a potential starting point for the development of novel anticancer agents.

Mechanism of Action: The cytotoxic effect of (R)-BINAM proceeds through the following pathway:

-

Microtubule Depolymerization: The compound binds to tubulin, inhibiting its polymerization and disrupting the cellular microtubule network.[13]

-

Spindle Disruption: This leads to the formation of abnormal multipolar spindles and fragmentation of the pericentriolar material (PCM).[13]

-

Mitotic Catastrophe: The severe disruption of the mitotic spindle apparatus triggers mitotic catastrophe, a form of cell death.[13]

-

Apoptosis: Ultimately, the cell undergoes apoptosis. The observed effects include the formation of multinucleated cells prior to cell death.[13]

Caption: Cellular mechanism of action reported for the (R)-BINAM scaffold.

DNA Intercalation

Studies on other related structures, such as naphthalimide-diamine conjugates, have shown that the diamine linker can facilitate the intercalation of the molecule into DNA base pairs.[16][17] This represents another potential mechanism of action for binaphthyl diamine derivatives in the context of oncology drug development.

Safety and Handling

The compound should be handled in accordance with standard laboratory safety procedures.

| Safety Information | Details | Reference(s) |

| Hazard Codes | Xi (Irritant) | [2][4] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

| Risk Statements (R) | 36/37/38 (Irritating to eyes, respiratory system and skin) | [2][4] |

| Safety Statements (S) | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 37/39 (Wear suitable gloves and eye/face protection) | [2][4] |

| Storage | Store below +30°C | [4] |

Conclusion

This compound is a well-characterized compound with established utility as a chemical indicator. While its direct applications in drug development have not been explored, its structural framework is of significant interest. The binaphthyl diamine scaffold is a privileged structure in asymmetric catalysis, and emerging research on the biological activity of its parent compound, (R)-BINAM, as a spindle poison opens new possibilities. For researchers and drug development professionals, this compound and its derivatives represent a potentially rich area for investigation, from the development of novel catalysts to the design of new therapeutic agents.

References

- 1. 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine | 13138-48-2 [sigmaaldrich.com]

- 2. 3,3'-Dimethyl-(1,1'-binaphthalene)-4,4'-diamine | C22H20N2 - BuyersGuideChem [buyersguidechem.com]

- 3. 3,3’-Dimethyl-[1,1’-Binaphthalene]-4,4’-Diamine-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. 3,3'-DIMETHYLNAPHTHIDINE | 13138-48-2 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. jpharmachem.com [jpharmachem.com]

- 7. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. 利用できないコンテンツ [sigmaaldrich.com]

- 10. scribd.com [scribd.com]

- 11. myuchem.com [myuchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study on the synthesis, biological activity and spectroscopy of naphthalimide-diamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The spectroscopic data for 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine is presented in the following tables. Due to the absence of direct experimental data, representative data from a structurally similar compound, dimethyl (3,3'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)dicarbamate, is provided for NMR analysis. The IR and Mass Spectrometry data are predicted based on the functional groups present in the target molecule.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are representative ¹H and ¹³C NMR data for dimethyl (3,3'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)dicarbamate[1]. This compound shares the 3,3'-dimethyl biaryl core with the target molecule, and its spectral data can offer insights into the expected chemical shifts.

Table 1: Representative ¹H NMR Data of a 3,3'-Dimethyl Biaryl Analog

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.24 | d, J = 7.3 Hz | 2H | Aromatic CH |

| 7.19 | t, J = 7.5 Hz | 2H | Aromatic CH |

| 6.98 | d, J = 7.3 Hz | 2H | Aromatic CH |

| 6.40 | s | 2H | NH |

| 3.58 | s | 6H | OCH₃ |

| 2.31 | s | 6H | Ar-CH₃ |

Table 2: Representative ¹³C NMR Data of a 3,3'-Dimethyl Biaryl Analog

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | C=O |

| 137.8 | Aromatic C |

| 136.4 | Aromatic C |

| 133.3 | Aromatic C |

| 130.3 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.8 | Aromatic CH |

| 52.4 | OCH₃ |

| 18.3 | Ar-CH₃ |

1.2. Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound are based on the characteristic frequencies of aromatic amines and substituted naphthalene rings.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from methyl groups) |

| 1650-1580 | Medium | N-H bend |

| 1600-1450 | Strong, multiple bands | Aromatic C=C skeletal vibrations |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

1.3. Mass Spectrometry (MS)

The predicted mass spectrometry fragmentation of this compound would be characteristic of an aromatic amine. A prominent molecular ion peak is expected due to the stability of the aromatic system.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 312 | [M]⁺• | Molecular ion |

| 297 | [M - CH₃]⁺ | Loss of a methyl group |

| 282 | [M - 2CH₃]⁺ or [M - NH₂]⁺ | Loss of two methyl groups or an amino group |

| 156 | [M/2]⁺ | Cleavage of the binaphthyl bond (less likely) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be at least 5 times the longest T1 value to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. The electron energy is typically set to 70 eV to induce fragmentation. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Mandatory Visualization

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Plausible synthetic route to the target compound.

References

Chiral Properties of Binaphthyl Diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives represent a cornerstone in the field of asymmetric catalysis. Their unique C₂-symmetric scaffold, characterized by restricted rotation around the C-C bond connecting the two naphthalene rings, creates a stable and well-defined chiral environment. This inherent chirality has been harnessed to develop a vast arsenal of privileged ligands and organocatalysts that are instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth exploration of the chiral properties of binaphthyl diamine derivatives, focusing on their synthesis, resolution, chiroptical characteristics, and applications in key asymmetric transformations. Detailed experimental protocols and visual representations of synthetic pathways and catalytic cycles are included to facilitate practical application in a research and development setting.

Synthesis and Resolution of Binaphthyl Diamines

The synthesis of enantiomerically pure BINAM is a critical first step for its use in asymmetric synthesis. The common strategy involves the synthesis of racemic BINAM followed by resolution.

Synthesis of Racemic 1,1'-Binaphthyl-2,2'-diamine

A widely adopted method for the synthesis of racemic BINAM starts from 2-naphthol. The process involves an oxidative coupling reaction to form racemic 1,1'-bi-2-naphthol (BINOL), which is then converted to BINAM.

Resolution of Racemic BINAM

Several methods are employed to separate the enantiomers of racemic BINAM, with diastereomeric salt formation and kinetic resolution being the most prevalent.

1.2.1. Diastereomeric Salt Formation

This classical method involves the reaction of racemic BINAM with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, possessing different physical properties, can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomerically pure BINAM.

1.2.2. Kinetic Resolution

Kinetic resolution is a powerful technique where one enantiomer of the racemate reacts at a different rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

-

Chiral Calcium Phosphate-Catalyzed Acylation: This method utilizes a chiral calcium phosphate catalyst to selectively acylate one enantiomer of a BINAM derivative, allowing for the separation of the mono-acylated product from the unreacted enantiomer.[2]

-

Brønsted Acid-Catalyzed Imine Formation and Transfer Hydrogenation: A highly efficient kinetic resolution of axially chiral BINAM derivatives can be achieved through a cascade process involving chiral Brønsted acid-catalyzed imine formation and subsequent transfer hydrogenation.[3]

Chiroptical Properties

The chirality of binaphthyl diamine derivatives gives rise to distinct chiroptical properties, which are essential for their characterization and in understanding their behavior in chiral recognition and catalysis.

Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is defined as the angle of rotation of plane-polarized light by a solution of a specific concentration and path length.[4][5][6][7] It is a crucial parameter for determining the enantiomeric purity of a sample.

| Compound | Specific Rotation ([α]) | Conditions |

| (R)-BINAM | +156° | c=1, pyridine |

Table 1: Specific Rotation of (R)-BINAM. [8]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9] It provides detailed information about the stereochemistry and conformation of binaphthyl derivatives in solution. The CD spectra of binaphthyl derivatives are characterized by exciton-coupled Cotton effects arising from the interaction of the electronic transitions of the two naphthalene chromophores.[2][9][10]

Applications in Asymmetric Catalysis

The utility of binaphthyl diamine derivatives is most prominently demonstrated in their application as chiral ligands and organocatalysts for a wide array of asymmetric reactions.

Asymmetric Hydrogenation

Ruthenium complexes of BINAM and its derivatives are highly effective catalysts for the asymmetric hydrogenation of ketones and olefins, producing chiral alcohols and alkanes with high enantioselectivity.[11][12][13]

| Substrate | Catalyst | Yield (%) | ee (%) |

| Aryl Vinyl Ketones | RuCl₂[(S)-tolbinap][(R)-dmapen] | 99 | 97 |

| Pinacolone | (S)-TolBINAP/PICA–Ru complex | >99 | 98 |

Table 2: Performance of BINAM-derived catalysts in the asymmetric hydrogenation of ketones. [11]

Asymmetric Aldol Reaction

BINAM-prolinamide derivatives have emerged as powerful organocatalysts for direct asymmetric aldol reactions.[14][15][16][17][18] These catalysts activate both the ketone (via enamine formation) and the aldehyde (via hydrogen bonding) to facilitate highly stereoselective C-C bond formation.

| Ketone | Aldehyde | Catalyst | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| Cyclohexanone | 4-Nitrobenzaldehyde | (Sₐ)-N-Tosyl-BINAM-L-prolinamide | 95 | 95:5 | 97 |

| Acetone | 4-Chlorobenzaldehyde | (Sₐ)-N-Tosyl-BINAM-L-prolinamide | 92 | - | 90 |

Table 3: Performance of BINAM-prolinamide catalysts in the asymmetric aldol reaction.

Asymmetric Michael Addition

Chiral BINAM-derived catalysts, including metal complexes and organocatalysts, are effective in promoting the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, affording enantioenriched products.[1][19][20][21][22]

| Nucleophile | Michael Acceptor | Catalyst | Yield (%) | ee (%) |

| Diethyl malonate | β-Nitrostyrene | (R,R)-Thiourea-BINAM | 80 | 94 |

| Acetophenone | β-Nitrostyrene | (S)-Primary amine-thiourea-BINAM | >99 | >99 |

Table 4: Performance of BINAM-derived catalysts in the asymmetric Michael addition. [21]

Asymmetric Diels-Alder Reaction

Diammonium salts derived from chiral 1,1'-binaphthyl-2,2'-diamine have demonstrated excellent catalytic activity and enantioselectivity in the Diels-Alder reaction of α-acyloxyacroleins with cyclic dienes.[11][17]

| Dienophile | Diene | Catalyst | Yield (%) | exo:endo | ee (%) (exo) |

| α-(Cyclohexanecarbonyloxy)acrolein | Cyclopentadiene | (R)-BINAM·2Tf₂NH | 88 | 92:8 | 91 |

Table 5: Performance of a BINAM-derived catalyst in the asymmetric Diels-Alder reaction. [11][17]

Experimental Protocols

Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine

This protocol details the synthesis of (R)-N,N'-dimethyl-1,1'-binaphthyldiamine from (R)-BINAM.

Step 1: Protection of (R)-BINAM

-

To a solution of (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM) in anhydrous dichloromethane, add pyridine.

-

Cool the solution to 0 °C and add ethyl chloroformate dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 30 minutes.

-

Work up the reaction by washing with 1 M HCl and brine, then dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to obtain the diethyl dicarbamate protected (R)-BINAM.

Step 2: Reduction to (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the protected (R)-BINAM in anhydrous THF dropwise.

-

Reflux the reaction mixture for 15 hours.

-

Cool the reaction to room temperature and quench sequentially with water, 3 M NaOH, and water.

-

Filter the mixture through Celite and extract the filtrate with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford (R)-N,N'-dimethyl-1,1'-binaphthyldiamine.[20]

Kinetic Resolution of BINAM Derivatives by Chiral Calcium Phosphate-Catalyzed Acylation

This protocol describes a general procedure for the kinetic resolution of BINAM derivatives.

-

To a solution of the racemic BINAM derivative in a suitable solvent (e.g., toluene), add the chiral calcium phosphate catalyst (5 mol%) and 4-morpholinopyridine (10 mol%).

-

Add isobutyric anhydride (0.6 equivalents) to the mixture.

-

Stir the reaction at the optimized temperature (e.g., 40 °C) and monitor the progress by chiral HPLC.

-

Once approximately 50% conversion is reached, quench the reaction.

-

Separate the mono-acylated product from the unreacted BINAM derivative by column chromatography.

-

The mono-acylated BINAM can be hydrolyzed under acidic conditions to recover the enantiopure BINAM.[2]

Asymmetric Aldol Reaction Catalyzed by (Sₐ)-N-Tosyl-BINAM-L-prolinamide

This protocol outlines a general procedure for the asymmetric aldol reaction.

-

To a mixture of the aldehyde and the (Sₐ)-N-Tosyl-BINAM-L-prolinamide catalyst (10 mol%) in a suitable solvent (e.g., DMF/water), add the ketone.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor by TLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the aldol adduct.

-

Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis, respectively.

Visualizations

Caption: Synthetic pathway to enantiopure BINAM and its N,N'-dimethyl derivative.

Caption: Catalytic cycle for the BINAM-prolinamide catalyzed asymmetric aldol reaction.

Caption: Experimental workflow for the kinetic resolution of BINAM derivatives.

Conclusion

Binaphthyl diamine derivatives have firmly established themselves as a class of "privileged" chiral scaffolds in asymmetric synthesis. Their rigid C₂-symmetric structure provides a predictable and effective platform for the design of both chiral ligands for metal-catalyzed reactions and purely organic catalysts. The continuous development of new synthetic routes, resolution techniques, and novel derivatives ensures their continued prominence in academic research and industrial applications, particularly in the quest for more efficient and selective methods for the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral compounds. The data and protocols presented in this guide aim to serve as a valuable resource for researchers in this dynamic field.

References

- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flexible and rigid “chirally distorted” π-systems: binaphthyl conjugates as organic CPL-active chromophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00086F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chembk.com [chembk.com]

- 9. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A highly efficient solvent-free asymmetric direct aldol reaction organocatalyzed by recoverable (S)-binam-L-prolinamides. ESI-MS evidence of the enamine-iminium formation. | Semantic Scholar [semanticscholar.org]

- 17. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Axially Chiral Ligand: A Technical Guide to 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine, an axially chiral organic compound, holds a significant position in the field of asymmetric synthesis. Its rigid binaphthyl backbone and strategically placed amino functionalities make it a valuable precursor to a class of "privileged ligands." These ligands are instrumental in a multitude of stereoselective transformations, which are critical in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. This technical guide provides an in-depth overview of its chemical identity, synthesis, key data, and applications, with a focus on its role in facilitating the production of chiral molecules. The IUPAC name for this compound is 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine .

Compound Data and Properties

A summary of the key quantitative data for 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine and its close analogue, (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine, is presented below for comparative analysis.

| Property | 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine | (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine |

| Molecular Formula | C₂₂H₂₀N₂ | C₂₂H₂₀N₂ |

| Molecular Weight | 312.41 g/mol | 312.42 g/mol |

| CAS Number | 13138-48-2 | 666175-40-2 |

| Appearance | Solid | White solid |

| Purity | Typically ≥97% | >99% ee |

| ¹H NMR (CDCl₃, 400 MHz) | Not available in cited sources | δ: 2.84 (s, 6H), 3.72 (br s, 2H), 6.99 (d, J = 7.7 Hz, 2H), 7.18 (m, 4H), 7.28 (d, J = 8.9 Hz, 2H), 7.82 (dd, J = 7.3, 2.2 Hz, 2H), 7.94 (dd, J = 8.9, 0.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Not available in cited sources | δ: 31.2, 111.8, 113.6, 121.9, 123.8, 126.8, 127.7, 128.3, 129.8, 133.8, 145.7 |

| Infrared (neat) | Not available in cited sources | 3416, 2913, 2824, 1617, 1598, 1513, 1426, 1342, 1301, 1170, 1152, 1022, 814 cm⁻¹ |

| High-Resolution Mass Spectrometry (ESI+) | Not available in cited sources | m/z calcd. for C₂₂H₂₁N₂ [M+H]⁺ 313.1699, found 313.1704 |

Experimental Protocols

Proposed Synthesis of 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine

Plausible Synthetic Route via Ullmann Coupling:

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules.[1][2] In this case, a suitable starting material would be a 4-halo-3-methylnaphthalen-1-amine.

-

Step 1: Synthesis of the Precursor: Preparation of 1-amino-2-methyl-4-halonaphthalene. This could be achieved through standard aromatic substitution reactions on 2-methylnaphthalene.

-

Step 2: Ullmann Coupling: The 1-amino-2-methyl-4-halonaphthalene would then be subjected to Ullmann coupling conditions. This typically involves heating the aryl halide with a copper catalyst, often in a high-boiling solvent like DMF or nitrobenzene.[2] The reaction may require an excess of the copper reagent and high temperatures to proceed efficiently.

-

Step 3: Workup and Purification: After the reaction is complete, a standard workup procedure involving extraction and washing would be performed. The crude product would then be purified by column chromatography or recrystallization to yield the desired 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine.

Detailed Protocol for the Synthesis of a Related Ligand: (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine

A detailed and reliable protocol for the synthesis of the closely related (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine is available from Organic Syntheses. This procedure involves the N,N'-dimethylation of (R)-(+)-1,1'-binaphthyl-2,2'-diamine.

Materials:

-

(R)-(+)-1,1'-binaphthyl-2,2'-diamine

-

Ethyl chloroformate

-

Pyridine

-

Dichloromethane (anhydrous)

-

Potassium hydroxide (2.0 M aqueous solution)

-

Hydrochloric acid (1 M aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Sodium hydroxide (3 M aqueous solution)

-

Celite

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Carbamate Formation:

-

To a flame-dried, two-necked round-bottomed flask under an argon atmosphere, add (R)-(+)-1,1'-binaphthyl-2,2'-diamine and anhydrous dichloromethane.

-

Add pyridine dropwise to the solution.

-

Cool the resulting solution to 4 °C using an ice bath.

-

Add freshly distilled ethyl chloroformate dropwise over 10 minutes.

-

Stir the reaction mixture in the ice bath for 1 hour at 3–4 °C, then for 30 minutes at 22 °C.

-

Quench the reaction by adding a 2.0 M aqueous solution of KOH over 10 minutes and stir for an additional 20 minutes.

-

Transfer the biphasic mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with 1 M aqueous HCl and brine, and then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to afford (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester as a white foam.

-

-

Reduction to the N,N'-Dimethyl Diamine:

-

To an oven-dried, two-necked round-bottomed flask under an argon atmosphere, add anhydrous THF and cool in an ice bath.

-

Carefully add lithium aluminum hydride in small portions.

-

Add a solution of the carbamate from the previous step in anhydrous THF dropwise to the LAH suspension.

-

After the addition is complete, heat the reaction mixture to reflux for 15 hours.

-

Cool the reaction mixture to 22 °C and then to 0 °C in an ice bath.

-

Caution: Quench the excess LAH by the slow, dropwise addition of water, followed by 3 M NaOH, and then more water. This process is highly exothermic and produces hydrogen gas.

-

Add Celite to the resulting suspension and stir.

-

Filter the mixture and wash the filter cake with ethyl acetate.

-

Dry the filtrate with Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine as a white solid.

-

Applications in Asymmetric Synthesis and Drug Development

The primary application of 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine and its derivatives is as chiral ligands in asymmetric catalysis. The axial chirality of the binaphthyl backbone creates a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer.

Key Catalytic Applications:

Binaphthyl diamine-derived ligands have been successfully employed in a range of asymmetric reactions, including:

-

Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, and olefins to produce chiral alcohols and amines.

-

Asymmetric Carbon-Carbon Bond Formation: Including aldol reactions, Michael additions, and Diels-Alder reactions, which are fundamental for building complex molecular architectures.

-

Asymmetric C-N and C-O Bond Formation: Such as hydroamination and the synthesis of chiral ethers.

The 3,3'-dimethyl substituents on the binaphthyl core can influence the steric and electronic properties of the resulting ligand-metal complex, potentially leading to enhanced enantioselectivity and reactivity in specific applications. By modifying the diamine backbone in this way, researchers can fine-tune the catalyst's performance for a particular substrate and reaction type.

While direct application of 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine in the synthesis of a specific marketed drug is not prominently documented, its role as a building block for chiral ligands places it in a critical position within the drug discovery and development pipeline. The efficient and stereoselective synthesis of chiral intermediates is often a bottleneck in the production of new pharmaceutical agents. Ligands derived from this diamine have the potential to address these challenges, making them highly relevant to drug development professionals.

Visualizations

Experimental Workflow for Asymmetric Catalysis

The following diagram illustrates a general experimental workflow for the use of a chiral binaphthyl diamine-derived ligand in a metal-catalyzed asymmetric reaction.

References

Molecular structure and conformation of binaphthalene diamines

An In-depth Technical Guide on the Molecular Structure and Conformation of Binaphthalene Diamines

Introduction

1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives represent a cornerstone class of axially chiral compounds, pivotal in the fields of asymmetric synthesis, catalysis, and materials science.[1][2] Their unique structural framework, characterized by two naphthalene rings linked by a single C-C bond, gives rise to non-planar, chiral conformations known as atropisomers. This phenomenon occurs due to sterically hindered rotation around the pivotal bond, resulting in stable, isolatable enantiomers.[3]

The distinct three-dimensional architecture of BINAM derivatives, featuring a rigid backbone and strategically positioned amino groups, makes them exceptional chiral ligands and building blocks.[4] The stereochemistry of these molecules is paramount, often dictating their efficacy in catalytic processes and their biological activity.[3][5] For instance, the (R)-enantiomer of BINAM has been identified as a moderately potent spindle poison in cancer cells, while the (S)-enantiomer remains inactive, underscoring the critical role of its specific conformation.[3]

This technical guide provides a comprehensive overview of the molecular structure, conformational dynamics, and analytical characterization of binaphthalene diamines, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Atropisomerism

The defining feature of the binaphthalene diamine scaffold is axial chirality arising from restricted rotation around the C1-C1' single bond between the two naphthyl units. This restriction creates a significant energy barrier to racemization, allowing for the isolation of stable (R)- and (S)-enantiomers.[6]

The conformation of the binaphthyl system is described by the dihedral angle (θ) between the planes of the two naphthalene rings. X-ray crystallography studies have revealed distinct conformations in the solid state, including a transoid form (θ ≈ 103°) and a cisoid form (θ ≈ 69°).[7] However, in solution, experimental and theoretical methods consistently point to a quasi-orthogonal conformation where the dihedral angle is approximately 90°.[7]

The absolute configuration of these atropisomers is designated as (R) or (S) based on the helical arrangement of the naphthyl rings. This chirality is the source of their utility in enantioselective applications.

Caption: Atropisomerism in BINAM arising from restricted rotation.

Spectroscopic and Analytical Characterization

A suite of spectroscopic and analytical techniques is employed to elucidate the structure, conformation, and absolute configuration of binaphthalene diamines.

Data Presentation

The following tables summarize key quantitative data for the parent compound, 1,1'-Binaphthyl-2,2'-diamine.

Table 1: NMR Spectroscopic Data for 1,1'-Binaphthyl-2,2'-diamine [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H | 7.80–8.05 | m | CDCl₃ |

| ¹H | 8.29–8.31 | m | CDCl₃ |

| ¹H | 8.38–8.40 | m | CDCl₃ |

| ¹H | 9.44 | d | CDCl₃ |

| ¹³C | 106.5 | - | CDCl₃ |

| ¹³C | 125.2 | - | CDCl₃ |

| ¹³C | 125.3 | - | CDCl₃ |

| ¹³C | 126.9 | - | CDCl₃ |

| ¹³C | 127.1 | - | CDCl₃ |

| ¹³C | 129.9 | - | CDCl₃ |

| ¹³C | 133.9 | - | CDCl₃ |

| ¹³C | 136.3 | - | CDCl₃ |

Data sourced from multiple publicly available datasets. Specific peak assignments may vary.

Table 2: UV-Visible Absorption and Fluorescence Spectroscopic Data [1]

| Parameter | Wavelength (nm) | Solvent |

|---|---|---|

| Absorption Max (λ_abs) | ~340 | Acetonitrile |

| Emission Max (λ_em) | ~420 | Acetonitrile |

BINAM and its derivatives are known for their fluorescent properties, which are often exploited in chiral recognition applications.[1][8]

Table 3: Chiroptical Data for BINAM Enantiomers [1]

| Enantiomer | Molar Ellipticity [θ] | Wavelength (nm) | Solvent |

|---|---|---|---|

| (R)-BINAM | Positive Cotton Effect | ~230 | Acetonitrile |

| (S)-BINAM | Negative Cotton Effect | ~230 | Acetonitrile |

The axial chirality of BINAM results in a strong signal in circular dichroism (CD) spectroscopy.[1] The sign of the Cotton effect is instrumental in determining the enantiomeric purity and absolute configuration.[9]

Experimental Protocols

Reproducible and detailed experimental protocols are critical for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's atomic connectivity and is essential for structural elucidation.[1]

-

Instrument: 400 MHz (or higher) NMR Spectrometer.[10]

-

Sample Preparation: Dissolve 5-10 mg of the BINAM derivative in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0.00 ppm).[10][11]

-

Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to assign specific proton and carbon signals unambiguously.

-

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to acquire a UV-Vis absorption spectrum of a BINAM derivative.[1]

-

Instrument: UV-Vis Spectrophotometer.[10]

-

Instrument Preparation: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for a stable output.[1]

-

Sample Preparation: Prepare a solution of the BINAM derivative in a spectroscopic grade solvent (e.g., acetonitrile) in a quartz cuvette. Adjust the concentration to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity.[1]

-

Acquisition:

-

Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the desired wavelength range (e.g., 200-500 nm).

-

Record the spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

-

Circular Dichroism (CD) Spectroscopy

This protocol describes the measurement of the CD spectrum, which is crucial for determining absolute configuration.[1][9]

-

Instrument: CD Spectrometer.

-

Instrument Preparation: Turn on the CD spectrometer and purge the instrument with nitrogen gas to remove oxygen. Allow the lamp to warm up.[1]

-

Sample Preparation: Prepare a dilute solution of the chiral BINAM sample in a suitable solvent (e.g., methanol, acetonitrile) in a quartz CD cuvette. The concentration is typically in the micromolar range.[9]

-

Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Acquire the CD spectrum of the sample over the appropriate wavelength range, typically corresponding to the electronic transitions observed in the UV-Vis spectrum.

-

The resulting spectrum will show positive or negative peaks (Cotton effects), the signs of which can be related to the absolute configuration, often by comparison to computational data or through the exciton chirality method.[9]

-

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[9]

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Cu-Kα radiation) and a detector.[10]

-

-

Structure Solution and Refinement:

-

The collected diffraction pattern is used to determine the unit cell dimensions and space group.

-

The phase problem is solved to generate an initial electron density map.

-

An atomic model is built into the electron density and refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and the dihedral angle.[9]

-

Caption: Workflow for determining absolute configuration of BINAMs.

Applications in Asymmetric Catalysis and Chiral Recognition

The well-defined chiral pocket and functionalizable amino groups of BINAM derivatives make them highly effective in applications requiring molecular recognition.[4]

-

Asymmetric Catalysis: BINAMs are precursors to some of the most powerful ligands in asymmetric catalysis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[12] Metal complexes of these ligands (e.g., with Ruthenium, Rhodium, Palladium) are used to catalyze a vast array of enantioselective reactions, including hydrogenations and C-C bond-forming reactions, with exceptional levels of stereocontrol.[13][14]

-

Chiral Recognition: The BINAM scaffold can be functionalized with chromophores or fluorophores to create sensors that can selectively bind to one enantiomer of a chiral analyte, such as an amino acid.[4][8] This recognition event is often signaled by a change in the sensor's fluorescence or UV-Vis spectrum, enabling the determination of enantiomeric purity. The selectivity arises from a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance.[4]

Caption: Role of BINAM derivatives in asymmetric catalysis.

Conclusion

The molecular structure and conformation of binaphthalene diamines are intrinsically linked to their function as powerful tools in chemistry and drug development. Their stable axial chirality, born from restricted bond rotation, provides a rigid and tunable scaffold for inducing stereoselectivity. Through a combination of advanced spectroscopic methods like CD and NMR, and definitive techniques like X-ray crystallography, the precise three-dimensional nature of these molecules can be thoroughly characterized. This deep understanding of their structure-property relationships continues to fuel the development of novel catalysts and sensors with remarkable selectivity and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. myuchem.com [myuchem.com]

- 3. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CAS 18741-85-0: (R)-(+)-2,2'-Diamino-1,1'-binaphthyl [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine [mdpi.com]

- 12. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

An In-depth Technical Guide on the Safety and Handling of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and contact with skin or eyes. The compound poses several health risks and is also toxic to aquatic life.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute toxicity (Oral) | Category 4 |

| Eye irritation | Category 2A |

| Aspiration hazard | Category 1 |

| Short-term (acute) aquatic hazard | Category 1 |

| Long-term (chronic) aquatic hazard | Category 3 |

Table 2: Hazard Statements (H-Statements)

| Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H304 | May be fatal if swallowed and enters airways.[1] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[1][2] |

| H335 | May cause respiratory irritation.[2] |

| H400 | Very toxic to aquatic life.[1] |

| H412 | Harmful to aquatic life with long lasting effects.[1] |

Table 3: GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| Danger [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use appropriate personal protective equipment.

Table 4: Recommended Personal Protective Equipment

| Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use of a face shield is also recommended. |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |

General Handling Precautions

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Contaminated work clothing should not be allowed out of the workplace.[3]

-

Ensure adequate ventilation.[3]

-

Avoid release to the environment.

Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[3]

-

Keep container tightly closed.[3]

-

Store locked up.[5]

-

Incompatible materials to avoid are strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First-Aid Measures

Table 5: First-Aid Measures

| Exposure Route | Procedure |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting. |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[1] |

| Skin Contact | If on skin, take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][3] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: The substance is combustible and can form explosive mixtures with air on intense heating. Vapors are heavier than air and may spread along floors. Hazardous combustion gases or vapors may develop in the event of a fire.

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.

Accidental Release Measures

-

Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal. Keep in suitable, closed containers for disposal.[3]

Physical and Chemical Properties

Table 6: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H20N2 | |

| Melting Point | 18 °C (64 °F) | |

| Boiling Point | 262 - 264 °C (504 - 507 °F) at 1,001 hPa | |

| Density | 1.016 g/mL at 25 °C (77 °F) | |

| Appearance | Light Brown Powder | [6] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, it is classified as harmful if swallowed and may be fatal if it enters the airways upon being swallowed.[1] It is also known to cause serious eye irritation and skin irritation.[2]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Diagrams

Caption: Logical workflow for safety precautions.

Caption: Experimental workflow for spill cleanup.

References

Methodological & Application

Application of Binaphthyl Diamines in Asymmetric Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure compounds are of paramount importance in the pharmaceutical and fine chemical industries, where the therapeutic efficacy of a drug is often dictated by a single enantiomer. Asymmetric catalysis has emerged as a powerful strategy for the synthesis of such enantiomerically enriched molecules. Among the privileged scaffolds for chiral ligands and catalysts, binaphthyl diamines, particularly 1,1'-binaphthyl-2,2'-diamine (BINAM), and its derivatives, have established a significant role. Their C2-symmetric, atropisomeric backbone provides a well-defined and tunable chiral environment, leading to high levels of stereocontrol in a variety of asymmetric transformations.[1]

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of binaphthyl diamines in three key asymmetric catalytic reactions: the Noyori-type asymmetric hydrogenation of ketones, the copper-catalyzed asymmetric Henry reaction, and the BINAM-prolinamide catalyzed asymmetric aldol reaction.

Asymmetric Hydrogenation of Ketones (Noyori-Type)